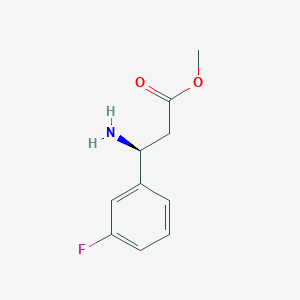
ethyl (E)-4-(dimethylamino)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl (E)-4-(dimethylamino)but-2-enoate is an organic compound with the molecular formula C8H15NO2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
ethyl (E)-4-(dimethylamino)but-2-enoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with dimethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
ethyl (E)-4-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl (E)-4-(dimethylamino)but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (E)-4-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. Its effects are mediated through its chemical structure, which allows it to bind to specific sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
ethyl (E)-4-(dimethylamino)but-2-enoate can be compared with similar compounds such as:
Methyl 4-(dimethylamino)but-2-enoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(diethylamino)but-2-enoate: Similar but with diethylamino group instead of dimethylamino group.
Ethyl 4-(dimethylamino)butanoate: Similar but with a saturated butanoate chain instead of an unsaturated but-2-enoate chain.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
98552-51-3 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
ethyl 4-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-11-8(10)6-5-7-9(2)3/h5-6H,4,7H2,1-3H3 |
InChI-Schlüssel |
NQGDOVGPZYTTCH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CCN(C)C |
Isomerische SMILES |
CCOC(=O)/C=C/CN(C)C |
Kanonische SMILES |
CCOC(=O)C=CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638734.png)
![3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)


